molecular formula C19H23N3O4S B5437711 N-bicyclo[2.2.1]hept-2-yl-2-({5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide

N-bicyclo[2.2.1]hept-2-yl-2-({5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide

Cat. No.: B5437711
M. Wt: 389.5 g/mol
InChI Key: WUJVGUMCOIPQNX-UHFFFAOYSA-N
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Description

The compound contains several structural features that are common in organic chemistry. The “bicyclo[2.2.1]hept-2-yl” part refers to a bicyclic structure known as norbornene . The “oxadiazol” is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . The “thio” prefix indicates the presence of sulfur .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the bicyclic system, the oxadiazole ring, and the sulfur atom. The 3D structure would be determined by these ring systems and the connectivity of the atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the sulfur atom. Oxadiazoles can participate in a variety of chemical reactions, often acting as electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the flexibility of the structure could all influence its properties .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact hazards associated with this compound .

Future Directions

The study of new compounds like this one is an important part of advancing science and medicine. Future research could explore its synthesis, properties, and potential applications .

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-[[5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-24-14-4-6-15(7-5-14)25-10-18-21-22-19(26-18)27-11-17(23)20-16-9-12-2-3-13(16)8-12/h4-7,12-13,16H,2-3,8-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJVGUMCOIPQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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